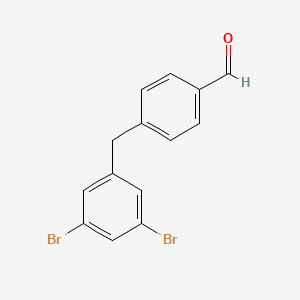
4-(3,5-Dibromobenzyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dibromobenzyl)benzaldehyde: is an organic compound with the molecular formula C14H10Br2O and a molecular weight of 354.04 g/mol It is a derivative of benzaldehyde, where the benzyl group is substituted with two bromine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(3,5-Dibromobenzyl)benzaldehyde typically involves the bromination of benzylbenzaldehyde. One common method includes the following steps:
Bromination of Benzylbenzaldehyde: Benzylbenzaldehyde is treated with bromine in the presence of a catalyst such as iron bromide.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
4-(3,5-Dibromobenzyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(3,5-Dibromobenzyl)benzoic acid.
Reduction: 4-(3,5-Dibromobenzyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Dibromobenzyl)benzaldehyde has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,5-Dibromobenzyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the aldehyde group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
3,5-Dibromobenzaldehyde: Similar structure but lacks the benzyl group.
4-Bromobenzylbenzaldehyde: Contains only one bromine atom.
4-(3,5-Dichlorobenzyl)benzaldehyde: Similar structure with chlorine atoms instead of bromine.
Uniqueness:
4-(3,5-Dibromobenzyl)benzaldehyde is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and potential applications. The combination of the benzyl and aldehyde groups with bromine atoms provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C14H10Br2O |
|---|---|
Molecular Weight |
354.04 g/mol |
IUPAC Name |
4-[(3,5-dibromophenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C14H10Br2O/c15-13-6-12(7-14(16)8-13)5-10-1-3-11(9-17)4-2-10/h1-4,6-9H,5H2 |
InChI Key |
TVYDZRDNMGNSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=CC(=C2)Br)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


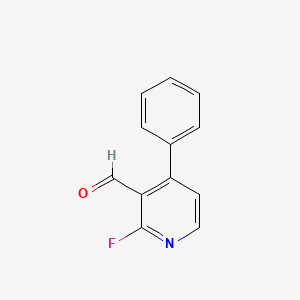

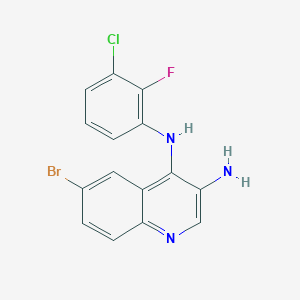
![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)
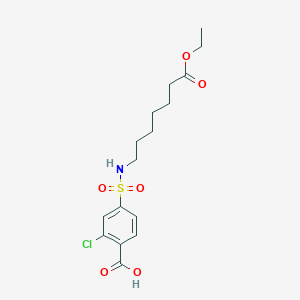

![1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone](/img/structure/B13886719.png)
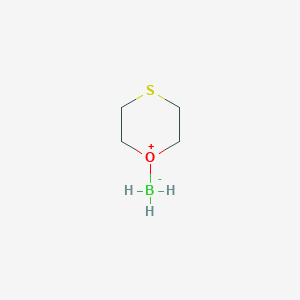
![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)
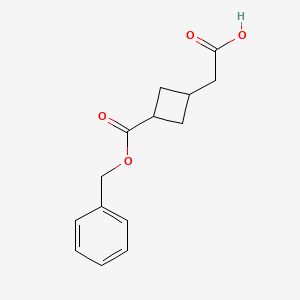
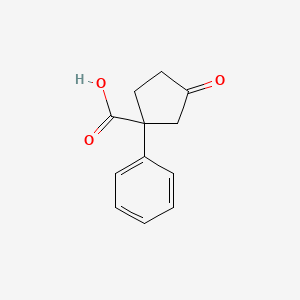
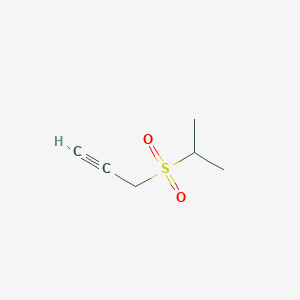
![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)
